molecular formula C14H13FN4O3 B5986939 N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE

N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE

Cat. No.: B5986939
M. Wt: 304.28 g/mol
InChI Key: GJZUVWMZQXQELO-UHFFFAOYSA-N
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Description

N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE is a complex heterocyclic compound that belongs to the class of pyrimido[16-a]pyrazines. This compound is characterized by its unique structure, which includes a pyrimido[16-a]pyrazine core and a 4-fluorobenzamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Properties

IUPAC Name

N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O3/c15-9-3-1-8(2-4-9)12(21)18-14-17-11(20)7-10-13(22)16-5-6-19(10)14/h1-4,10H,5-7H2,(H,16,22)(H,17,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZUVWMZQXQELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)NC2=NC(=O)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes in the presence of a base like triethylamine and a solvent such as DMF under microwave irradiation . This reaction forms the pyrimido[16-a]pyrazine core, which is then further functionalized with a 4-fluorobenzamide group through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as DMSO or DMF.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in their functional groups.

    Imidazole-containing compounds: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

N-{18-DIOXO-1H2H3H4H8H9H9AH-PYRIMIDO[16-A]PYRAZIN-6-YL}-4-FLUOROBENZAMIDE is unique due to its specific combination of a pyrimido[16-a]pyrazine core and a 4-fluorobenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

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